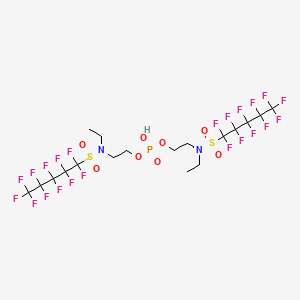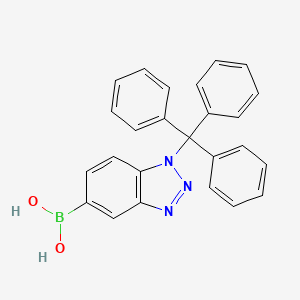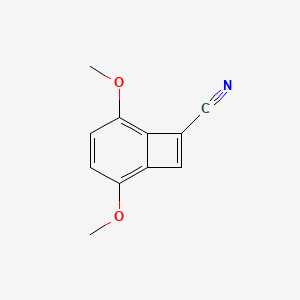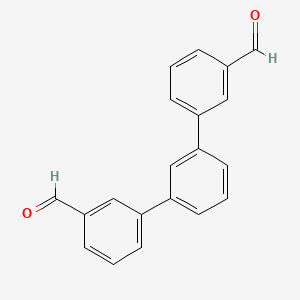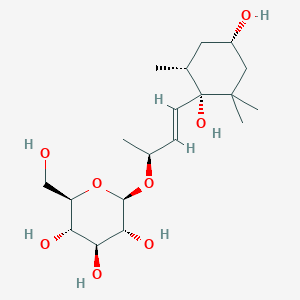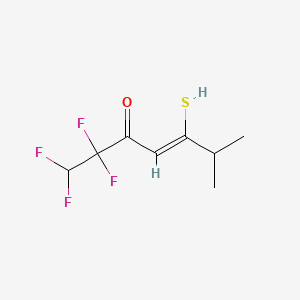
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- is an organic compound with the molecular formula C8H10F4OS and a molecular weight of 230.223 . This compound is characterized by the presence of a heptene backbone, a thione group, and multiple fluorine and hydroxyl substituents. Its unique structure makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptene derivatives and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Thione Formation:
Fluorination: The addition of fluorine atoms is carried out using fluorinating agents under controlled conditions to ensure selective substitution.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- may involve large-scale reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or sulfide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of substituted heptene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2,2-dimethyl-: Similar structure with additional methyl groups.
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-: Lacks the 2-methyl group.
Uniqueness
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88552-01-6 |
|---|---|
Molekularformel |
C8H10F4OS |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(Z)-1,1,2,2-tetrafluoro-6-methyl-5-sulfanylhept-4-en-3-one |
InChI |
InChI=1S/C8H10F4OS/c1-4(2)5(14)3-6(13)8(11,12)7(9)10/h3-4,7,14H,1-2H3/b5-3- |
InChI-Schlüssel |
UAKRIXYCJORWPW-HYXAFXHYSA-N |
Isomerische SMILES |
CC(C)/C(=C/C(=O)C(C(F)F)(F)F)/S |
Kanonische SMILES |
CC(C)C(=CC(=O)C(C(F)F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


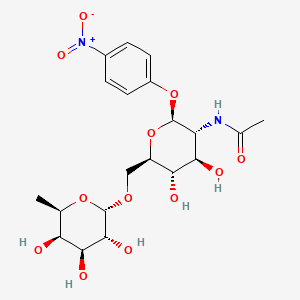
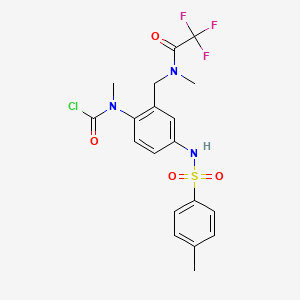
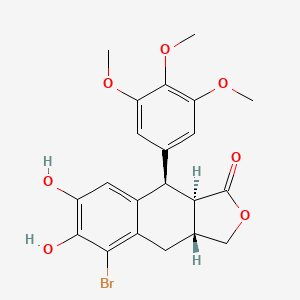
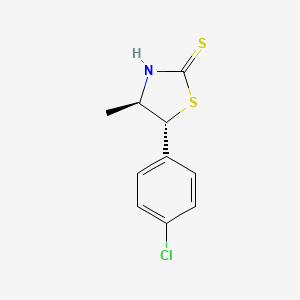
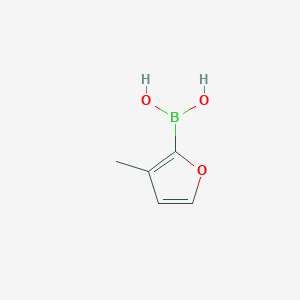
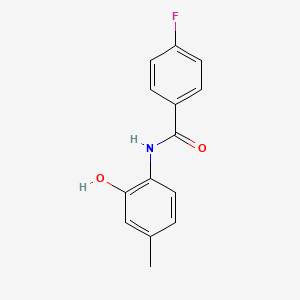
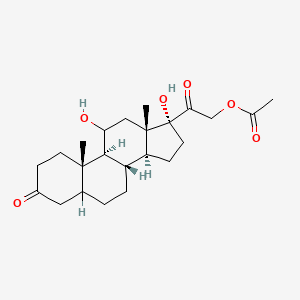
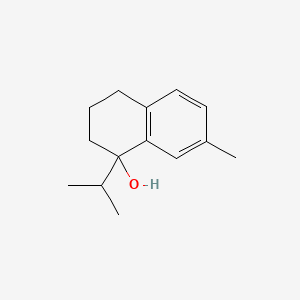
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)
